PD184161 is a synthetic, cell-permeable organic compound widely utilized in biological and biochemical research. [] It belongs to the class of compounds known as mitogen-activated protein kinase kinase (MEK) inhibitors. [] PD184161 specifically targets MEK1 and MEK2, key enzymes within the MAPK/ERK signaling pathway, which regulates various cellular processes like proliferation, differentiation, and survival. [] Due to its high selectivity and potency, PD184161 serves as a valuable tool for investigating the role of the MAPK/ERK pathway in diverse physiological and pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders. [, , ]
PD 184161, also known as 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the MEK1 and MEK2 enzymes. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in hepatocellular carcinoma (HCC) and other malignancies characterized by aberrant MAPK signaling pathways.
PD 184161 is classified as a small molecule drug and falls under the category of MEK inhibitors. It is synthesized through complex organic chemistry methods and has been evaluated in various preclinical studies for its efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells. Its development is part of a broader effort to target the MAPK signaling pathway, which is frequently dysregulated in tumors.
The synthesis of PD 184161 involves several key steps:
Industrial production requires scaling up these laboratory methods while maintaining consistency and quality, often involving optimization of reaction conditions and stringent quality control measures .
The molecular structure of PD 184161 can be depicted as follows:
This structural complexity is crucial for its interaction with the MEK enzymes, influencing its potency and selectivity .
PD 184161 can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts to facilitate substitution processes .
PD 184161 exerts its effects primarily through the inhibition of MEK1 and MEK2 activities within the Raf/MEK/ERK signaling pathway. This pathway is pivotal in regulating cellular processes such as growth, differentiation, and proliferation. The mechanism involves:
These properties are essential for understanding how PD 184161 behaves under different experimental conditions .
PD 184161 has been studied extensively for its potential applications in oncology:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5